molecular formula C13H13BrO2 B2362145 1-(2-Bromoethoxy)-4-methoxynaphthalene CAS No. 99894-02-7

1-(2-Bromoethoxy)-4-methoxynaphthalene

Cat. No.: B2362145
CAS No.: 99894-02-7
M. Wt: 281.149
InChI Key: IDPMOEUQMUXBSD-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-methoxynaphthalene typically involves the reaction of 4-methoxynaphthalene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Methoxynaphthalene+2-BromoethanolK2CO3,RefluxThis compound\text{4-Methoxynaphthalene} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4-Methoxynaphthalene+2-BromoethanolK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-methoxynaphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 4-methoxynaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(2-azidoethoxy)-4-methoxynaphthalene.

    Oxidation: Formation of 1-(2-bromoethoxy)-4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxynaphthalene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-methoxynaphthalene
  • 1-(2-Bromoethoxy)-4-methoxybenzene
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Uniqueness

1-(2-Bromoethoxy)-4-methoxynaphthalene is unique due to the specific positioning of the bromoethoxy and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPMOEUQMUXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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